molecular formula C15H12BrNO3 B4022995 2,3-dimethylbenzo-1,4-quinone O-(4-bromobenzoyl)oxime

2,3-dimethylbenzo-1,4-quinone O-(4-bromobenzoyl)oxime

Cat. No. B4022995
M. Wt: 334.16 g/mol
InChI Key: NPRFKHMNOFSZCQ-LGMDPLHJSA-N
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Description

2,3-dimethylbenzo-1,4-quinone O-(4-bromobenzoyl)oxime is a chemically synthesized compound. Its detailed properties and interactions can be elucidated through studies in organic chemistry, particularly in the context of quinones and their derivatives.

Synthesis Analysis

The synthesis of compounds similar to 2,3-dimethylbenzo-1,4-quinone O-(4-bromobenzoyl)oxime often involves complex reactions. For instance, Aitken et al. (2016) explored the bromination of 1,4-dimethoxy-2,3-dimethylbenzene and its conversion into sulfur-functionalized benzoquinones (Aitken, Jethwa, Richardson, & Slawin, 2016).

Molecular Structure Analysis

Studies like the one by Wazzan, Al-Qurashi, and Faidallah (2016) provide insights into the molecular structure of quinone derivatives using DFT calculations, spectroscopic characterization, and analyses like NLO and NBO (Wazzan, Al-Qurashi, & Faidallah, 2016).

Chemical Reactions and Properties

Reactions of quinones with various compounds have been studied extensively. For example, Iwamoto et al. (1999) investigated the photochemical reactions of vinylbenzo-1,4-quinones (Iwamoto, Takuwa, Hamada, & Fujiwara, 1999).

Physical Properties Analysis

Research on similar compounds, like the work of Ebersbach, Seichter, and Mazik (2022), often includes crystallography to understand the physical properties (Ebersbach, Seichter, & Mazik, 2022).

Chemical Properties Analysis

The chemical properties of quinone derivatives can be inferred from studies like those by McOmine, Watts, and West (1969), which explore the reactions of various biphenylene quinones (McOmine, Watts, & West, 1969).

properties

IUPAC Name

[(Z)-(2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c1-9-10(2)14(18)8-7-13(9)17-20-15(19)11-3-5-12(16)6-4-11/h3-8H,1-2H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRFKHMNOFSZCQ-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CC1=NOC(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C(=O)C=C/C1=N/OC(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-(2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-bromobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-dimethylbenzo-1,4-quinone O-(4-bromobenzoyl)oxime
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2,3-dimethylbenzo-1,4-quinone O-(4-bromobenzoyl)oxime
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2,3-dimethylbenzo-1,4-quinone O-(4-bromobenzoyl)oxime
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2,3-dimethylbenzo-1,4-quinone O-(4-bromobenzoyl)oxime
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2,3-dimethylbenzo-1,4-quinone O-(4-bromobenzoyl)oxime
Reactant of Route 6
2,3-dimethylbenzo-1,4-quinone O-(4-bromobenzoyl)oxime

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